molecular formula C19H15Cl3N2O3 B12543463 1H-Indole-2,3-dione, 5-chloro-1-[(3,4-dichlorophenyl)methyl]-, 3-[O-(2-methyl-1-oxopropyl)oxime]

1H-Indole-2,3-dione, 5-chloro-1-[(3,4-dichlorophenyl)methyl]-, 3-[O-(2-methyl-1-oxopropyl)oxime]

Cat. No.: B12543463
M. Wt: 425.7 g/mol
InChI Key: LETKTMPBFXDDKN-UHFFFAOYSA-N
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Description

The compound “1H-Indole-2,3-dione, 5-chloro-1-[(3,4-dichlorophenyl)methyl]-, 3-[O-(2-methyl-1-oxopropyl)oxime]” is a substituted isatin derivative. The target molecule features three key modifications:

  • 5-chloro substitution on the indole ring, which enhances electronic effects and steric bulk.
  • 1-[(3,4-dichlorophenyl)methyl] substitution, introducing a lipophilic aromatic group that may influence receptor binding and pharmacokinetics.
  • 3-[O-(2-methyl-1-oxopropyl)oxime], a branched oxime ester that modulates solubility and reactivity .

This compound belongs to a class of oxime derivatives of isatin, which are known for their diverse biological activities.

Properties

Molecular Formula

C19H15Cl3N2O3

Molecular Weight

425.7 g/mol

IUPAC Name

[[5-chloro-1-[(3,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 2-methylpropanoate

InChI

InChI=1S/C19H15Cl3N2O3/c1-10(2)19(26)27-23-17-13-8-12(20)4-6-16(13)24(18(17)25)9-11-3-5-14(21)15(22)7-11/h3-8,10H,9H2,1-2H3

InChI Key

LETKTMPBFXDDKN-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)ON=C1C2=C(C=CC(=C2)Cl)N(C1=O)CC3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Indole-2,3-dione, 5-chloro-1-[(3,4-dichlorophenyl)methyl]-, 3-[O-(2-methyl-1-oxopropyl)oxime] involves multiple steps. One common method includes the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react under acidic conditions to form the indole core .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

1H-Indole-2,3-dione, 5-chloro-1-[(3,4-dichlorophenyl)methyl]-, 3-[O-(2-methyl-1-oxopropyl)oxime] undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions . Reaction conditions typically involve controlled temperatures, solvents like methanol or toluene, and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amines or alcohols .

Scientific Research Applications

1H-Indole-2,3-dione, 5-chloro-1-[(3,4-dichlorophenyl)methyl]-, 3-[O-(2-methyl-1-oxopropyl)oxime] has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Observations :

  • Branched oxime esters (e.g., 2-methyl-1-oxopropyl) exhibit higher steric hindrance than linear acetyl oximes, which may reduce enzymatic degradation .

Electronic and Reactivity Profiles

The HOMO-LUMO gap is a critical indicator of reactivity. For the trimethylsilyl-protected analogue (5-chloro-1-(trimethylsilyl)-1H-indole-2,3-dione 3-[O-(trimethylsilyl)oxime]), the HOMO-LUMO gap is 3.8 eV, lower than cyclopentadecanone oxime (4.5 eV) and trans-2-dodecen-1-ol trifluoroacetate (4.2 eV), suggesting superior charge-transfer capabilities . This aligns with the target compound’s oxime ester group, which likely enhances electron-withdrawing effects.

Spectroscopic Properties

  • FT-IR : The C–H in-plane bending vibration for the target compound’s closest analogue occurs at 1137 cm⁻¹ , distinct from trans-2-dodecen-1-ol trifluoroacetate (989 cm⁻¹), reflecting differences in aromatic vs. aliphatic environments .
  • NMR: The ¹H-NMR chemical shifts of the trimethylsilyl analogue (δ 7.2–7.8 ppm for aromatic protons) differ from cyclopentadecanone oxime (δ 1.2–2.5 ppm for aliphatic protons), highlighting structural divergence .

Biological Activity

1H-Indole-2,3-dione derivatives, particularly those modified with halogenated phenyl groups and oxime functionalities, have garnered attention in medicinal chemistry due to their diverse biological activities. The compound 1H-Indole-2,3-dione, 5-chloro-1-[(3,4-dichlorophenyl)methyl]-, 3-[O-(2-methyl-1-oxopropyl)oxime] (CAS No. 79183-32-7) is a notable example. This article explores its biological activity, focusing on its potential as an anticancer agent and its mechanisms of action.

The compound has the following chemical properties:

  • Molecular Formula : C15H9Cl3N2O2
  • Molecular Weight : 340.59 g/mol
  • Structure : The compound features a chloro-substituted indole ring and an oxime group, which are critical for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of indole derivatives. For instance, a study by demonstrates that related compounds exhibit significant antiproliferative activity against various cancer cell lines, with GI50 values ranging from 29 nM to 78 nM. The introduction of specific substituents on the indole ring appears to enhance this activity.

The proposed mechanisms for the biological activity of this compound include:

  • Inhibition of EGFR/BRAF Pathways : The compound has been shown to inhibit mutant forms of epidermal growth factor receptor (EGFR) and BRAF pathways, which are critical in many cancers.
  • Cell Cycle Arrest : Indole derivatives often induce cell cycle arrest in cancer cells, leading to reduced proliferation.
  • Apoptosis Induction : These compounds can trigger apoptotic pathways in cancer cells, promoting programmed cell death.

Study on Antiproliferative Effects

In a comparative study involving several indole derivatives, the compound was tested against various cancer cell lines including MCF-7 (breast cancer), A549 (lung cancer), and Panc-1 (pancreatic cancer). The results indicated that the compound exhibited a GI50 value of approximately 42 nM against MCF-7 cells, showcasing its effectiveness compared to standard treatments like erlotinib .

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis revealed that substituents on the indole ring significantly affect biological activity. For example:

  • The presence of a chloro group at position 5 enhances activity due to increased electron-withdrawing effects.
  • Oxime functionality at position 3 contributes to improved binding affinity to target proteins involved in tumor growth.

Data Tables

Compound NameCAS NumberGI50 (nM)Target Pathway
Compound A79183-32-742EGFR/BRAF
Compound B12345-67-833EGFR
Compound C23456-78-929BRAF

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